N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide
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Overview
Description
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrrolidinyl ring, an isopropyl group, and an acetamide moiety, making it a versatile molecule for research and development.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethylamine and isopropyl acetic acid.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods:
Batch Production: The compound can be produced in batches using standard organic synthesis techniques.
Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrrolidinyl ring can undergo reduction to form a piperidine derivative.
Substitution: The acetamide group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate are used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Piperidine derivatives.
Substitution Products: A variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research. Biology: It serves as a probe in biological studies to investigate cellular processes. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide
This compound's versatility and potential make it a valuable subject for further research and development
Properties
IUPAC Name |
N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)14(11(3)16)9-12-4-5-13(8-12)6-7-15/h10,12,15H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMUSBWYYIBFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)CCO)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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